molecular formula C12H13FN4 B1483345 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide CAS No. 2098042-22-7

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

Cat. No.: B1483345
CAS No.: 2098042-22-7
M. Wt: 232.26 g/mol
InChI Key: FALBBWJWPQSVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with L-type amino acid transporter 1 (LAT1), which is involved in the uptake of large neutral amino acids . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of amino acids in glioma cells, which can alter cell proliferation and survival . Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to interact with LAT1, affecting the transport of amino acids into cells . This interaction can result in changes in cellular metabolism and gene expression, ultimately influencing cell function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions and can exert its effects over extended periods . Its degradation products and their potential impact on cells need to be further investigated to ensure its safe and effective use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as alterations in gene expression and cellular metabolism . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence glycogen metabolism in cancer cells, highlighting its potential role in modulating cellular energy storage and utilization

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. LAT1, for example, plays a crucial role in its uptake and distribution in glioma cells . This interaction can affect its localization and accumulation within specific cellular compartments, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct its localization, thereby modulating its effects on cellular processes.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-phenylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c13-6-7-17-11(12(14)15)8-10(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALBBWJWPQSVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Reactant of Route 3
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Reactant of Route 4
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Reactant of Route 5
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Reactant of Route 6
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.